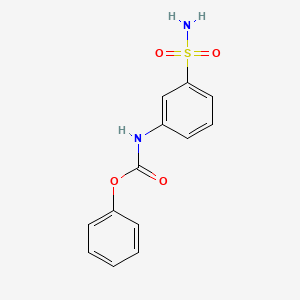

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

説明

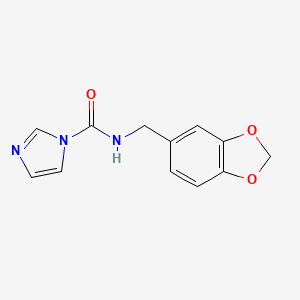

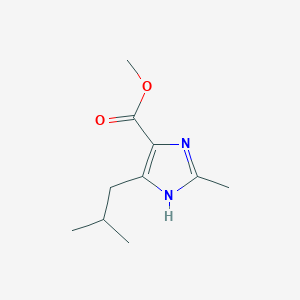

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, also known as 1-benzodioxole-6-ethanol or BDE-6, is an aromatic heterocyclic compound belonging to the 1,4-benzodioxin family. It is an important intermediate in the synthesis of various drugs and has been widely studied due to its unique properties. BDE-6 has been found to be an effective antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory agents, and antibiotics.

科学的研究の応用

Antibacterial and Antifungal Agents

Research highlights the potential of derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in acting as antibacterial and antifungal agents. Specifically, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis, with certain derivatives displaying mild cytotoxicity (Abbasi et al., 2020). Additionally, compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been evaluated for their antimicrobial and antifungal activities, with certain compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide exhibiting good antimicrobial potential and low hemolytic activity (Abbasi et al., 2020).

Decomposition Mechanism and Antioxidant Properties

Studies have explored the decomposition mechanisms of cyclic peroxides like 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, revealing that these substances decompose in aqueous media to form hydroxyl radicals. This process has shown moderate cell-killing activity against strains like Pseudomonas, linking the decomposition to potential antibacterial properties (Matsugo et al., 1991).

Neuroprotective and Cognitive Effects

Compounds such as (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588) have been investigated for their neuroprotective and cognitive enhancement properties. Studies have shown that T-588 can protect against toxicity in cultured astrocytes, suggesting potential applications in combating neurological damages caused by toxins (Phuagphong et al., 2004). Furthermore, T-588 has demonstrated protective effects against neuronal injury induced by conditions such as serum deprivation or amyloid-beta protein in cultured cortical neurons (Yamamuro et al., 2003).

Anti-HIV Activity

Derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol have been explored for their potential in inhibiting HIV-1 attachment, with certain compounds displaying subnanomolar potency in pseudotype infectivity assays and promising pharmacokinetic profiles (Regueiro-Ren et al., 2013).

特性

IUPAC Name |

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYTYSANYGEBEZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)OCCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)

![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)

![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)